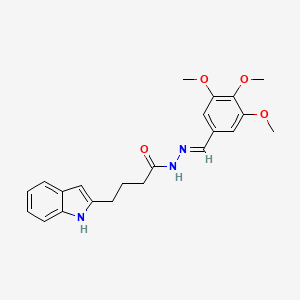

4-(1H-indol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research on hydrazide compounds and their derivatives has shown significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of hydrazides with aldehydes or ketones. For example, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was synthesized via the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide (Li Wei-hua et al., 2006).

Molecular Structure Analysis

X-ray diffraction is commonly used for structural analysis. For instance, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was analyzed using single-crystal X-ray diffraction, confirming its structure (M. Alotaibi et al., 2018).

Chemical Reactions and Properties

Hydrazide derivatives can undergo various chemical reactions, including cyclization and nucleophilic substitution, to form different heterocyclic compounds. These reactions are influenced by the presence of functional groups and reaction conditions.

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, can be characterized using techniques like FT-IR, NMR, and X-ray diffraction. For example, the crystalline structure of Schiff base derivatives was studied, revealing details about molecular packing and hydrogen bonding (C. Dileep et al., 2014).

科学的研究の応用

Structural and Synthesis Studies

Research has investigated the structural and synthesis aspects of compounds related to 4-(1H-indol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide, focusing on molecular and crystal structures, and the synthesis of novel scaffolds. For example, studies have explored the molecular and crystal structure of antioxidants and hydrazides, indicating that sterically hindered phenols do not form hydrogen bonds in certain molecules, affecting their crystallization and supramolecular synthons in racemic compounds (Litvinov et al., 2019). Additionally, the synthesis of indole-based hybrid oxadiazole scaffolds with substituted-phenylbutanamides has been reported, demonstrating their potential as potent urease inhibitors and highlighting their therapeutic value in drug design (Nazir et al., 2018).

Biological and Medicinal Applications

Further studies have extended into the biological and medicinal applications, including the synthesis of indolylpyridazinone derivatives with expected biological activity, revealing some compounds' antibacterial properties (Abubshait, 2007). Another research focus has been on the conjugation of oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, with investigations into their antioxidant activity correlated with DFT studies, demonstrating significant radical scavenging activities (Kareem et al., 2016).

Antimicrobial and Antioxidant Properties

The synthesis and evaluation of antimicrobial activity of new biheterocyclic triazole derivatives have been explored, showing that some compounds exhibit variable growth inhibition effects against bacterial strains, though none displayed antifungal activity against yeast-like fungi (Bektaş et al., 2010). Additionally, potential bioactive Schiff base compounds have been synthesized and characterized, showing remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic screenings, as well as interactions with Salmon sperm DNA (Sirajuddin et al., 2013).

特性

IUPAC Name |

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-27-19-11-15(12-20(28-2)22(19)29-3)14-23-25-21(26)10-6-8-17-13-16-7-4-5-9-18(16)24-17/h4-5,7,9,11-14,24H,6,8,10H2,1-3H3,(H,25,26)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONQIOYPMQDXBW-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCCC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCCC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)

![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)

![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)